LY56110

Descripción

Propiedades

Número CAS |

26766-37-0 |

|---|---|

Fórmula molecular |

C17H12Cl2N2 |

Peso molecular |

315.2 g/mol |

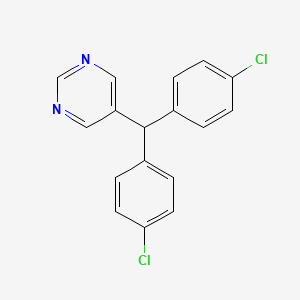

Nombre IUPAC |

5-[bis(4-chlorophenyl)methyl]pyrimidine |

InChI |

InChI=1S/C17H12Cl2N2/c18-15-5-1-12(2-6-15)17(14-9-20-11-21-10-14)13-3-7-16(19)8-4-13/h1-11,17H |

Clave InChI |

FOQIAMHLCXUKND-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)C3=CN=CN=C3)Cl |

Apariencia |

Solid powder |

Otros números CAS |

26766-37-0 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

5-(bis(4-chlorophenyl)methyl)pyrimidine LY 56110 LY-56110 LY56110 |

Origen del producto |

United States |

Foundational & Exploratory

The Quest for Potent Estrogen Suppression: A Technical Guide to the Discovery and Synthesis of Nonsteroidal Aromatase Inhibitors, with a Focus on the LY56110 Scaffold

For Immediate Release

[City, State] – [Date] – In the landscape of endocrine therapies, particularly for hormone-receptor-positive breast cancer, the development of potent and selective aromatase inhibitors remains a cornerstone of research and drug development. This technical guide provides an in-depth overview of the discovery and synthetic strategies for nonsteroidal aromatase inhibitors, centering on the structural class represented by LY56110. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology and medicinal chemistry.

Introduction to Aromatase Inhibition

Aromatase, a cytochrome P450 enzyme (CYP19A1), is the rate-limiting enzyme responsible for the conversion of androgens to estrogens. In postmenopausal women, where the ovaries have ceased to be the primary source of estrogen, peripheral aromatization in tissues such as adipose tissue, muscle, and breast tissue itself becomes the main contributor to circulating estrogen levels. By inhibiting aromatase, the growth stimulus for estrogen-receptor-positive (ER+) breast cancers can be significantly attenuated.

Nonsteroidal aromatase inhibitors (NSAIs) represent a major class of these therapeutic agents. They typically contain a nitrogen-containing heterocyclic moiety that reversibly binds to the heme iron of the cytochrome P450 active site, thereby blocking its catalytic activity. This class of inhibitors has evolved through several generations, with third-generation agents demonstrating high potency and selectivity.

The Discovery of this compound: A Representative Nonsteroidal Aromatase Inhibitor

While detailed historical discovery data for the specific compound this compound is not extensively documented in publicly available literature, its classification as a nonsteroidal aromatase inhibitor places its conceptual origins within the broader effort to develop more effective endocrine therapies. The discovery process for such compounds generally follows a structured workflow.

Conceptual Workflow for NSAI Discovery

Caption: Generalized workflow for the discovery of nonsteroidal aromatase inhibitors.

Synthesis of the this compound Core Structure

Proposed Retrosynthetic Analysis and Forward Synthesis Pathway

A logical retrosynthetic approach would involve the disconnection of the C-C bond between the pyrimidine ring and the diarylmethyl moiety. This suggests a key intermediate would be a pyrimidine with a suitable leaving group or a metallic species, which can then be coupled with a diarylmethyl synthon.

Caption: Conceptual retrosynthetic analysis and forward synthesis pathway for this compound.

General Experimental Protocol for Diarylmethylation of Heterocycles

While the exact reagents and conditions for the synthesis of this compound are proprietary, a general protocol for a related coupling reaction is provided below for illustrative purposes.

Step 1: Preparation of a Halogenated Pyrimidine Intermediate A suitable pyrimidine starting material, such as 5-bromopyrimidine, would be procured or synthesized.

Step 2: Preparation of the Diarylmethyl Nucleophile or Electrophile Bis(4-chlorophenyl)methanol can be converted to bis(4-chlorophenyl)methyl bromide by treatment with an appropriate brominating agent (e.g., HBr or PBr₃). Alternatively, a Grignard reagent could be formed from a related halide.

Step 3: Cross-Coupling Reaction A palladium-catalyzed cross-coupling reaction, such as a Suzuki, Stille, or Negishi coupling, could be employed to form the C-C bond between the pyrimidine and the diarylmethyl group. For instance, a pyrimidine-5-boronic acid could be coupled with bis(4-chlorophenyl)methyl bromide in the presence of a palladium catalyst and a suitable base.

Reaction Monitoring and Purification The reaction progress would be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture would be worked up, and the crude product purified by column chromatography to yield the final compound.

Quantitative Data and Biological Activity

Publicly available, specific quantitative data for this compound, such as IC₅₀ values against aromatase or in vitro cell proliferation assays, is limited. However, for a third-generation nonsteroidal aromatase inhibitor, the expected biological activity profile would be as follows:

| Parameter | Expected Value Range | Description |

| Aromatase Inhibition (IC₅₀) | Low nanomolar (nM) | Concentration required to inhibit 50% of aromatase enzyme activity in a biochemical assay. |

| Cell Proliferation (GI₅₀) | Low to mid nanomolar (nM) | Concentration required to inhibit the growth of ER+ breast cancer cell lines (e.g., MCF-7, T-47D) by 50%. |

| Selectivity vs. other P450s | >100-fold | Higher IC₅₀ values for other cytochrome P450 enzymes, indicating high selectivity for aromatase. |

| In Vivo Estrogen Suppression | >90% | Percentage reduction in circulating estrogen levels in preclinical animal models. |

Signaling Pathway of Aromatase Inhibition

The therapeutic effect of this compound and other NSAIs is mediated through the disruption of the estrogen signaling pathway in ER+ breast cancer cells.

Caption: Mechanism of action of this compound in inhibiting the estrogen signaling pathway.

Conclusion

The development of nonsteroidal aromatase inhibitors like this compound has been a significant advancement in the treatment of hormone-responsive breast cancer. While specific details on the discovery and synthesis of this compound are not widely published, the general principles of NSAI development, from target validation and lead discovery to synthetic execution and biological evaluation, provide a robust framework for understanding the core science. Future research in this area will likely focus on developing next-generation inhibitors with improved resistance profiles and even greater selectivity to further enhance patient outcomes.

In-Depth Technical Guide to LY56110 and its Target Protein: Aromatase (CYP19A1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY56110 is identified as a novel, nonsteroidal inhibitor of the enzyme aromatase (cytochrome P450 19A1 or CYP19A1).[1] Aromatase is a critical enzyme in the biosynthesis of estrogens, catalyzing the conversion of androgens to estrogens. This function makes it a key therapeutic target in hormone-dependent diseases, particularly estrogen receptor-positive (ER+) breast cancer in postmenopausal women. In postmenopausal women, the primary source of estrogen is the peripheral conversion of androgens by aromatase in tissues such as adipose tissue, muscle, and the breast tissue itself. By inhibiting this enzyme, this compound effectively reduces circulating estrogen levels, thereby depriving hormone-dependent cancer cells of a key growth stimulus.

Target Protein: Aromatase (CYP19A1)

Aromatase is a member of the cytochrome P450 superfamily of monooxygenases. It is the enzyme responsible for the final and rate-limiting step in estrogen biosynthesis: the aromatization of the A-ring of androgens. Specifically, it converts androstenedione to estrone and testosterone to estradiol.

The overexpression of CYP19A1 is implicated in the progression of several estrogen-related cancers. Elevated levels of the enzyme lead to increased local estrogen production, which can drive tumor growth through aberrant interactions with estrogen receptors (ERα, ERβ, and GPR30). This interaction triggers the expression of estrogen-responsive genes, promoting cell proliferation and contributing to cancer progression.

Mechanism of Action of Nonsteroidal Aromatase Inhibitors

This compound, as a nonsteroidal aromatase inhibitor, functions as a competitive inhibitor. Nonsteroidal inhibitors, typically containing a triazole moiety, bind reversibly to the active site of the aromatase enzyme. This binding occurs through an interaction between a nitrogen atom in the inhibitor's heterocyclic ring and the heme iron atom within the cytochrome P450 catalytic site. This interaction physically blocks the access of the natural androgen substrates to the active site, thereby preventing their conversion to estrogens. This targeted inhibition leads to a significant reduction in circulating estrogen levels.

Quantitative Data

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Rat | Dog | Monkey |

| Dose (Oral) | 5 mg/kg | 5 mg/kg | 5 mg/kg |

| Total Excretion (5 days) | 68% | 30% | 65% |

| Urinary Excretion | 2% | 2% | - |

| Fecal Excretion | Predominant | Predominant | Predominant |

| Plasma Radioactivity Half-life | 49 hr | >100 hr | 41 hr |

| Plasma Half-life (Parent Compound) | 18 hr | 10 hr | - |

| Parent Compound in Plasma AUC | 25% | 12% | 1% |

Data from a study involving oral administration of [14C]this compound.[2]

Table 2: In Vitro Potency of Selected Nonsteroidal Aromatase Inhibitors

| Compound | IC50 (nM) | Assay System |

| Letrozole | 0.3 | Estrone ELISA assay |

| Anastrozole | 8 | Estrone ELISA assay |

| Vorozole | 4.17 | Fluorometric HTS assay |

| Letrozole | 7.27 | Fluorometric HTS assay |

Note: These values are for comparative purposes to illustrate the typical potency range of this class of inhibitors.

Signaling Pathway

The signaling pathway affected by this compound centers on the inhibition of estrogen synthesis and the subsequent reduction in estrogen receptor activation. By blocking aromatase, this compound prevents the conversion of androgens into estrogens. This leads to lower levels of estradiol and estrone, the primary ligands for estrogen receptors. Consequently, the activation of estrogen receptors and the transcription of estrogen-responsive genes, which promote cell proliferation in hormone-dependent cancers, are significantly reduced.

Experimental Protocols

Fluorometric Aromatase Inhibition Assay (Cell-Free)

This protocol outlines a method for determining the in vitro inhibitory activity of a compound against recombinant human aromatase using a fluorogenic substrate.

Materials:

-

Recombinant Human Aromatase (CYP19A1)

-

Aromatase Assay Buffer

-

Fluorogenic Aromatase Substrate

-

β-NADP+ Stock Solution

-

NADPH Generating System

-

Test Compound (e.g., this compound)

-

Positive Control Inhibitor (e.g., Letrozole)

-

96-well white microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Reconstitute lyophilized reagents (Aromatase, NADP+, NADPH generating system, substrate, inhibitor) according to the manufacturer's instructions.

-

Prepare a 2X stock of Recombinant Human Aromatase in Aromatase Assay Buffer containing the NADPH Generating System.

-

Prepare serial dilutions of the test compound and the positive control inhibitor in Aromatase Assay Buffer.

-

-

Assay Setup:

-

To the wells of a 96-well plate, add 50 µL of the 2X Aromatase stock solution.

-

Add 20 µL of the test compound dilutions or positive control to the respective wells. For the uninhibited control, add 20 µL of Aromatase Assay Buffer.

-

Include a background control well containing assay buffer and substrate but no enzyme.

-

Bring the volume of each well to 70 µL with Aromatase Assay Buffer.

-

-

Pre-incubation:

-

Incubate the plate for 10 minutes at 37°C to allow the inhibitor to interact with the enzyme.

-

-

Reaction Initiation and Measurement:

-

Prepare a 3X Aromatase Substrate/NADP+ mixture in Aromatase Assay Buffer.

-

Start the reaction by adding 30 µL of the Substrate/NADP+ mixture to each well.

-

Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

-

Measure the fluorescence kinetically for 60 minutes at an excitation wavelength of 488 nm and an emission wavelength of 527 nm.

-

-

Data Analysis:

-

Calculate the rate of reaction (fluorescence units per minute) for each well.

-

Subtract the background reaction rate from all other rates.

-

Determine the percent inhibition for each concentration of the test compound relative to the uninhibited control.

-

Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Tritiated Water Release Assay (Cell-Free)

This protocol describes a radiometric assay to measure aromatase activity by quantifying the release of tritiated water from a radiolabeled androgen substrate.

Materials:

-

Human placental microsomes or recombinant human aromatase

-

[1β-³H]-Androstenedione (radiolabeled substrate)

-

NADPH

-

Phosphate buffer (pH 7.4)

-

Test Compound (e.g., this compound)

-

Positive Control Inhibitor

-

Chloroform

-

Dextran-coated charcoal suspension

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Reaction Mixture Preparation:

-

In a test tube, prepare a reaction mixture containing phosphate buffer, NADPH, and the microsomal or recombinant enzyme preparation.

-

Add the test compound at various concentrations or the positive control. For the control reaction, add the vehicle.

-

-

Reaction Initiation:

-

Initiate the enzymatic reaction by adding [1β-³H]-androstenedione to the reaction mixture.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

-

Reaction Termination and Extraction:

-

Stop the reaction by adding chloroform to extract the steroids (substrate and products).

-

Vortex vigorously and then centrifuge to separate the aqueous and organic phases.

-

-

Removal of Residual Steroids:

-

Transfer the aqueous phase (containing ³H₂O) to a new tube.

-

Add a dextran-coated charcoal suspension to the aqueous phase to adsorb any remaining tritiated steroids.

-

Incubate on ice and then centrifuge to pellet the charcoal.

-

-

Quantification:

-

Transfer an aliquot of the supernatant (containing the purified ³H₂O) to a scintillation vial.

-

Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the amount of ³H₂O formed, which is proportional to the aromatase activity.

-

Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value as described for the fluorometric assay.

-

Conclusion

This compound is a nonsteroidal aromatase inhibitor that targets the key enzyme in estrogen biosynthesis, CYP19A1. Its mechanism of action involves competitive, reversible binding to the enzyme's active site, leading to a reduction in estrogen levels. While specific in vitro potency data for this compound are not widely published, its pharmacokinetic profile has been characterized in preclinical models. The experimental protocols provided herein offer robust methods for assessing the inhibitory activity of this compound and other compounds targeting aromatase. Further investigation into the precise binding kinetics and clinical efficacy of this compound is warranted to fully elucidate its therapeutic potential.

References

The Biological Pathway and Mechanism of Action of LY56110: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY56110 is a potent, orally active, nonsteroidal aromatase inhibitor.[1][2][3] This document provides a detailed overview of its biological pathway, mechanism of action, and available pharmacokinetic data. By inhibiting the enzyme aromatase, this compound plays a crucial role in blocking the conversion of androgens to estrogens, a key process in certain physiological and pathological conditions. This guide consolidates quantitative data, experimental methodologies, and visual representations of its mode of action to serve as a comprehensive resource for the scientific community.

Core Mechanism: Aromatase Inhibition

The primary biological pathway influenced by this compound is the inhibition of aromatase, a key enzyme in steroidogenesis. Aromatase, a member of the cytochrome P450 superfamily, is responsible for the aromatization of androgens into estrogens. Specifically, it converts androstenedione and testosterone to estrone and estradiol, respectively.

By acting as a nonsteroidal inhibitor, this compound competitively binds to the active site of the aromatase enzyme, preventing its normal function. This leads to a systemic decrease in estrogen levels.

Signaling Pathway Diagram

References

In Vitro Characterization of LY56110: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY56110 is a nonsteroidal aromatase inhibitor that was investigated for its potential therapeutic effects.[1] Aromatase, a cytochrome P450 enzyme, is a key target in the treatment of estrogen-receptor-positive breast cancer as it is responsible for the final step in estrogen biosynthesis – the conversion of androgens to estrogens. This document provides a comprehensive overview of the available in vitro characterization data for this compound, including its inhibitory activity and effects on hepatic enzymes. The information is compiled from preclinical studies to serve as a technical guide for researchers in the field of oncology and drug development.

Quantitative In Vitro Data

The following table summarizes the key quantitative metrics reported for this compound in various in vitro assay systems.

| Parameter | Value | Assay System | Reference |

| IC50 | 29 nM | Rat ovarian microsome aromatase activity | [2] |

| IC50 | 55 nM | PMSG-treated rat ovaries | [3] |

| IC50 | 2.5 µM | P-450-dependent p-nitroanisole O-demethylation in rat hepatic microsomes | [4] |

| IC50 | 11 µM | P-450-dependent ethylmorphine N-demethylation in rat hepatic microsomes | [4] |

Mechanism of Action: Aromatase Inhibition

This compound functions as an inhibitor of aromatase (CYP19A1), thereby blocking the synthesis of estrogens. The primary mechanism involves the binding of this compound to the active site of the aromatase enzyme, preventing it from converting its androgenic substrates, androstenedione and testosterone, into estrone and estradiol, respectively. This reduction in estrogen levels is the basis for its potential utility in hormone-dependent breast cancers.

Experimental Protocols

While specific, detailed protocols for the in vitro characterization of this compound are not extensively published, the following represents a generalized methodology for key assays based on standard practices in the field.

Aromatase Inhibition Assay (Microsomal)

This assay quantifies the ability of a compound to inhibit the activity of aromatase in a cell-free system.

Objective: To determine the IC50 value of this compound for aromatase.

Materials:

-

Rat ovarian or placental microsomes (source of aromatase)

-

This compound

-

[1β-³H]-Androstenedione (radiolabeled substrate)

-

NADPH regenerating system (cofactor)

-

Phosphate buffer

-

Scintillation fluid and counter

Procedure:

-

Prepare serial dilutions of this compound.

-

In a reaction tube, combine the microsomal preparation, NADPH regenerating system, and a specific concentration of this compound or vehicle control.

-

Initiate the enzymatic reaction by adding the radiolabeled androstenedione.

-

Incubate the reaction mixture at 37°C for a defined period.

-

Stop the reaction, typically by adding a strong acid or solvent.

-

Extract the aqueous phase containing the tritiated water ([³H]H₂O) that is released during the aromatization of androstenedione.

-

Quantify the amount of [³H]H₂O using liquid scintillation counting.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

References

- 1. epa.gov [epa.gov]

- 2. Advantages and Disadvantages of Two In Vitro Assays in Evaluating Aromatase Activity: “A Cell-Based and a Cell-Free Assay” - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Design, Synthesis and Biological Evaluation of Aromatase Inhibitors Based on Sulfonates and Sulfonamides of Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]

LY56110: A Technical Overview of a Novel Nonsteroidal Aromatase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the preliminary research findings on LY56110, a novel nonsteroidal aromatase inhibitor. The information presented herein is based on early-stage, publicly available data.

Core Compound Information

| Identifier | Value | Source |

| Compound Name | This compound | Immunomart |

| Molecular Formula | C17H12Cl2N2 | Immunomart |

| CAS Number | 26766-37-0 | Immunomart |

| Classification | Nonsteroidal Aromatase Inhibitor | Immunomart |

Quantitative Data

The primary quantitative data available for this compound pertains to its in vitro inhibitory activity against the aromatase enzyme.

| Parameter | Value | Assay Conditions | Source |

| IC50 | 13 nM | In vitro aromatase inhibition assay using trophoblastic microsomes and [1 beta, 2 beta-3H]-androstenedione as a substrate. | O'Neill et al., 1991 |

Experimental Protocols

The following is a representative experimental protocol for an in vitro aromatase inhibition assay, based on the available literature.

Objective: To determine the 50% inhibitory concentration (IC50) of this compound against aromatase enzyme activity.

Materials:

-

Test Compound: this compound

-

Enzyme Source: Trophoblastic microsomes

-

Substrate: [1 beta, 2 beta-3H]-androstenedione

-

Cofactor: NADPH

-

Assay Buffer

-

Scintillation fluid

-

Microplate reader or scintillation counter

Procedure:

-

Preparation of Reagents: Prepare stock solutions of this compound, the substrate, and NADPH in the appropriate assay buffer.

-

Enzyme Reaction: In a microplate, combine the trophoblastic microsomes, a specific concentration of this compound (or vehicle control), and NADPH.

-

Initiation of Reaction: Add the radiolabeled substrate, [1 beta, 2 beta-3H]-androstenedione, to each well to start the enzymatic reaction.

-

Incubation: Incubate the microplate at a controlled temperature (e.g., 37°C) for a predetermined period (e.g., 60 minutes).

-

Termination of Reaction: Stop the reaction by adding a quenching solution.

-

Quantification: Measure the amount of tritiated water released as a byproduct of the aromatization reaction using a scintillation counter. This is proportional to the enzyme activity.

-

Data Analysis: Plot the enzyme activity against the concentration of this compound. The IC50 value is the concentration of this compound that inhibits 50% of the aromatase activity.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of aromatase inhibitors and a typical experimental workflow for their evaluation.

Caption: Mechanism of action of this compound as an aromatase inhibitor.

Caption: A simplified workflow for the in vitro evaluation of this compound.

An In-Depth Technical Guide to the Aromatase Inhibitor LY56110

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY56110 is a potent, nonsteroidal aromatase inhibitor. Aromatase is a key enzyme in the biosynthesis of estrogens, catalyzing the conversion of androgens to estrogens. The inhibition of this enzyme is a critical therapeutic strategy in the treatment of estrogen-receptor-positive breast cancer in postmenopausal women, where circulating estrogens are the primary drivers of tumor growth. This technical guide provides a comprehensive overview of the available patent information and scientific literature on this compound, with a focus on its mechanism of action, experimental evaluation, and relevant technical data.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Name | α,α-bis(4-chlorophenyl)-5-methylpyrimidine | (Hirsch et al., 1987) |

| Molecular Formula | C₁₇H₁₂Cl₂N₂ | |

| CAS Number | 26766-37-0 | |

| Molecular Weight | 315.21 g/mol | |

| Appearance | Likely a solid powder | General knowledge |

Mechanism of Action: Aromatase Inhibition

This compound functions as a competitive inhibitor of the aromatase enzyme (cytochrome P450 19A1), which is responsible for the final and rate-limiting step in estrogen biosynthesis. By binding to the active site of the enzyme, this compound prevents the conversion of androstenedione and testosterone to estrone and estradiol, respectively. This leads to a significant reduction in circulating estrogen levels, thereby depriving estrogen-dependent tumors of the hormonal stimulation required for their growth.

Signaling Pathway of Aromatase and its Inhibition

The following diagram illustrates the estrogen biosynthesis pathway and the point of inhibition by aromatase inhibitors like this compound.

Caption: Aromatase-mediated conversion of androgens to estrogens and its inhibition by this compound.

Quantitative Data

The following table summarizes the in vitro potency of this compound in inhibiting aromatase activity.

| Compound | IC₅₀ (nM) | Assay System | Reference |

| This compound | 29 | Rat ovarian microsome aromatase | (Hirsch et al., 1987) |

| Fenarimol | 4100 | Rat ovarian microsome aromatase | (Hirsch et al., 1987) |

Experimental Protocols

In Vitro Aromatase Inhibition Assay (Based on U.S. Patent 4,762,836)

This protocol describes a method for determining the in vitro potency of compounds in inhibiting aromatase activity using isolated rat ovarian microsomes.

1. Preparation of Ovarian Microsomes:

-

Immature female rats are treated with pregnant mare's serum gonadotropin to stimulate ovarian activity.

-

Ovaries are collected and homogenized.

-

The homogenate is centrifuged to pellet the microsomes, which contain the aromatase enzyme.

-

The microsomal pellet is resuspended in a suitable buffer.

2. Inhibition Assay:

-

The assay is performed in a reaction mixture containing:

-

Ovarian microsomes

-

A source of NADPH (cofactor for the aromatase reaction)

-

[1,2-³H]-Androstenedione (radiolabeled substrate)

-

The test compound (e.g., this compound) at various concentrations.

-

-

The reaction is incubated at 37°C for a defined period.

-

The reaction is stopped, and the amount of ³H₂O released (a product of the aromatase reaction) is quantified by liquid scintillation counting.

-

The concentration of the test compound that causes 50% inhibition of aromatase activity (IC₅₀) is calculated.

Experimental Workflow: In Vitro Aromatase Assay

Caption: Workflow for the in vitro aromatase inhibition assay.

In Vivo Evaluation in DMBA-Induced Rat Mammary Carcinoma Model (Based on U.S. Patent 4,762,836)

This in vivo model is used to assess the efficacy of aromatase inhibitors in a hormone-dependent breast cancer model.

1. Tumor Induction:

-

Mammary tumors are induced in female Sprague-Dawley rats by oral administration of 7,12-dimethylbenz[a]anthracene (DMBA).

-

Tumors are allowed to develop over a period of several weeks.

2. Treatment:

-

Rats with established, measurable tumors are randomly assigned to treatment and control groups.

-

The test compound (e.g., this compound) is administered orally at a specified dose and frequency. The Hirsch et al. (1987) paper notes that this compound was orally active.

-

The control group receives the vehicle only.

3. Evaluation:

-

Tumor size is measured regularly throughout the treatment period.

-

The percentage of tumor regression or inhibition of tumor growth is calculated and compared between the treatment and control groups.

-

The Hirsch et al. (1987) study reported that in rats with established DMBA-induced mammary carcinoma, complete tumor regression was observed in 80% of the animals treated with this compound.

Experimental Workflow: In Vivo DMBA Rat Model

Caption: Workflow for the in vivo evaluation of aromatase inhibitors.

Synthesis of this compound

Conclusion

This compound is a potent nonsteroidal aromatase inhibitor with demonstrated in vitro and in vivo activity. While its development was discontinued due to effects on hepatic microsomal enzymes and a long half-life, the information available on this compound provides valuable insights for researchers in the field of aromatase inhibition and the development of new therapies for estrogen-dependent cancers. The experimental protocols detailed in this guide can serve as a foundation for the evaluation of novel aromatase inhibitors.

LY56110: A Technical Guide for Researchers and Drug Development Professionals

CAS Number: 26766-37-0

Molecular Formula: C₁₇H₁₂Cl₂N₂

Chemical Name: 5-[Bis(4-chlorophenyl)methyl]pyrimidine

This technical guide provides an in-depth overview of LY56110, a nonsteroidal aromatase inhibitor. The information is curated for researchers, scientists, and professionals involved in drug development. While specific proprietary data for this compound is not extensively available in the public domain, this guide furnishes a comprehensive summary based on the established principles of its drug class.

Core Compound Properties

| Property | Value | Source |

| CAS Number | 26766-37-0 | [PubChem] |

| Molecular Formula | C₁₇H₁₂Cl₂N₂ | [PubChem] |

| Molecular Weight | 315.20 g/mol | [PubChem] |

| Class | Nonsteroidal Aromatase Inhibitor | [MedKoo] |

| Physical Description | Data not publicly available | - |

| Solubility | Data not publicly available | - |

| IC50 (Aromatase) | Data not publicly available | - |

Mechanism of Action and Signaling Pathway

This compound functions as a nonsteroidal aromatase inhibitor. Aromatase, also known as cytochrome P450 19A1 (CYP19A1), is a key enzyme in the biosynthesis of estrogens. It catalyzes the final step of converting androgens (specifically androstenedione and testosterone) into estrogens (estrone and estradiol, respectively).

Nonsteroidal aromatase inhibitors like this compound typically act as competitive inhibitors. They possess a chemical structure that allows them to bind to the active site of the aromatase enzyme. This binding is often reversible and occurs through interaction with the heme iron atom within the enzyme's active site, thereby blocking the access of the natural androgen substrates.

The inhibition of aromatase leads to a significant reduction in the systemic and local production of estrogens. This is a critical therapeutic target in estrogen receptor-positive (ER+) breast cancers, where estrogen acts as a primary driver of tumor growth and proliferation. By depleting estrogen levels, aromatase inhibitors effectively starve the cancer cells of their growth signal.

Aromatase Inhibition Signaling Pathway

The following diagram illustrates the mechanism of action of nonsteroidal aromatase inhibitors like this compound in the context of steroid hormone synthesis.

Experimental Protocols

While specific experimental protocols for this compound are not publicly detailed, a general methodology for an in vitro aromatase inhibition assay is provided below. This protocol is representative of the techniques used to evaluate the potency of nonsteroidal aromatase inhibitors.

In Vitro Aromatase Inhibition Assay (Human Placental Microsomes)

1. Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against human aromatase enzyme activity.

2. Materials:

-

Human placental microsomes (source of aromatase)

-

[1β-³H]-Androst-4-ene-3,17-dione (radiolabeled substrate)

-

NADPH (cofactor)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Letrozole or Anastrozole (positive control)

-

Phosphate buffer (pH 7.4)

-

Chloroform

-

Dextran-coated charcoal

-

Scintillation cocktail

-

Scintillation counter

3. Experimental Workflow:

4. Procedure:

-

Prepare serial dilutions of the test compound (this compound) and the positive control.

-

In a reaction tube, add the phosphate buffer, human placental microsomes, and the test compound dilution. Pre-incubate for a short period at 37°C.

-

Initiate the enzymatic reaction by adding the [1β-³H]-androst-4-ene-3,17-dione and NADPH.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Terminate the reaction by adding chloroform and vortexing.

-

Centrifuge the tubes to separate the aqueous and organic phases.

-

Transfer an aliquot of the aqueous phase (containing the tritiated water product) to a new tube.

-

Add a suspension of dextran-coated charcoal to the aqueous phase to remove any remaining unreacted radiolabeled substrate.

-

Centrifuge and transfer the supernatant to a scintillation vial.

-

Add scintillation cocktail and measure the radioactivity using a scintillation counter.

5. Data Analysis:

-

Calculate the percentage of aromatase inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration.

-

Determine the IC50 value using non-linear regression analysis.

Quantitative Data Presentation

Due to the absence of specific public data for this compound, the following table presents illustrative data that would be generated from the aforementioned experimental protocol for a potent nonsteroidal aromatase inhibitor.

| Concentration (nM) | % Inhibition (Illustrative) |

| 0.1 | 15 |

| 1.0 | 45 |

| 10 | 85 |

| 100 | 98 |

| 1000 | 99 |

| IC50 (nM) | ~1.2 |

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results for this compound.

Conclusion

This compound is a nonsteroidal aromatase inhibitor with a well-defined chemical structure. Its mechanism of action involves the competitive inhibition of the aromatase enzyme, leading to a reduction in estrogen synthesis. This makes it a compound of interest for research in estrogen-dependent diseases, particularly breast cancer. While detailed preclinical and clinical data for this compound are not widely available in the public domain, the general principles and experimental methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals working with this class of compounds. Further investigation into the specific in vitro and in vivo properties of this compound is warranted to fully characterize its therapeutic potential.

Methodological & Application

Application Notes and Protocols for the Experimental Aromatase Inhibitor LY56110

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the nonsteroidal aromatase inhibitor, LY56110. The information is compiled from available preclinical data and established methodologies for testing aromatase inhibitors.

Introduction

This compound is a potent, nonsteroidal inhibitor of aromatase (cytochrome P450 19A1), the enzyme responsible for the final step of estrogen biosynthesis from androgens. By blocking aromatase, this compound reduces estrogen levels, making it a subject of investigation for its potential therapeutic effects in estrogen-dependent conditions. The primary mechanism involves the competitive inhibition of the aromatase enzyme, thereby preventing the conversion of androstenedione and testosterone to estrone and estradiol, respectively.

Mechanism of Action: Aromatase Inhibition

This compound acts as a competitive inhibitor of the aromatase enzyme. This enzyme is a critical component of the steroidogenesis pathway, specifically in the conversion of androgens to estrogens. The inhibition of this enzyme leads to a systemic reduction in estrogen levels.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound based on preclinical studies.

| Parameter | Value | Assay Type | Source |

| IC₅₀ | 13 nM | In vitro Aromatase Inhibition (Porcine Trophoblastic Microsomes) | O'Neill et al., 1991[1] |

| Chemical Formula | C₁₇H₁₂Cl₂N₂ | - | - |

| Molecular Weight | 315.20 g/mol | - | - |

Experimental Protocols

The following are detailed protocols for key experiments involving this compound, based on published research and general methodologies for aromatase inhibitor testing.

Protocol 1: In Vitro Aromatase Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of this compound on aromatase activity using a cell-free system. The original study utilized porcine trophoblastic microsomes.[1] A commercially available human recombinant aromatase assay can also be adapted.[2][3][4]

Objective: To quantify the inhibitory potency of this compound on aromatase enzyme activity.

Materials:

-

This compound

-

Human recombinant aromatase (CYP19)

-

NADPH regenerating system

-

Fluorogenic substrate (e.g., 3-[4-(trifluoromethyl)coumarin-7-yl]methyl-7-methoxy-1,2,4-oxadiazole)

-

Aromatase inhibitor (e.g., Letrozole) as a positive control

-

Assay buffer

-

96-well microplate (black, clear bottom)

-

Microplate reader with fluorescence detection capabilities

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of this compound in assay buffer to achieve a range of final concentrations.

-

Prepare the positive control (e.g., Letrozole) in the same manner.

-

Prepare the aromatase enzyme and NADPH regenerating system according to the manufacturer's instructions.

-

-

Assay Plate Setup:

-

Add the serially diluted this compound, positive control, and a vehicle control (DMSO) to the wells of the 96-well plate in triplicate.

-

Add the aromatase enzyme solution to all wells.

-

Initiate the reaction by adding the fluorogenic substrate and NADPH regenerating system.

-

-

Incubation and Measurement:

-

Incubate the plate at 37°C for the time specified in the assay kit protocol, protected from light.

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths using a microplate reader.

-

-

Data Analysis:

-

Subtract the background fluorescence from all readings.

-

Calculate the percentage of aromatase inhibition for each concentration of this compound compared to the vehicle control.

-

Plot the percentage inhibition against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Protocol 2: In Vivo Assessment of Aromatase Inhibition in an Animal Model

This protocol is a generalized procedure based on the study by O'Neill et al. (1991) in pregnant gilts and other established animal models for testing aromatase inhibitors.[1][5][6] The objective is to assess the in vivo efficacy of this compound in reducing systemic or local estrogen levels.

Objective: To evaluate the effect of this compound on estrogen synthesis and physiological endpoints in a relevant animal model.

Animal Model: Immature female rats are a commonly used model for assessing the in vivo activity of aromatase inhibitors.[7]

Materials:

-

This compound

-

Vehicle for administration (e.g., corn oil, saline with appropriate solubilizing agents)

-

Androstenedione (to stimulate estrogen production)

-

Anesthetic

-

Surgical tools

-

Blood collection supplies

-

Equipment for tissue homogenization and hormone assays (e.g., ELISA or RIA kits)

Procedure:

-

Animal Acclimation and Grouping:

-

Acclimate immature female rats to the housing conditions for at least one week.

-

Randomly assign animals to treatment groups (e.g., Vehicle Control, Androstenedione only, Androstenedione + this compound at various doses).

-

-

Treatment Administration:

-

Administer androstenedione daily via subcutaneous injection to stimulate uterine growth, which is an estrogen-dependent process.

-

Administer this compound or vehicle daily via oral gavage or injection according to the experimental design.

-

-

Endpoint Collection:

-

At the end of the treatment period, anesthetize the animals and collect blood samples via cardiac puncture.

-

Euthanize the animals and dissect the uteri.

-

Record the uterine weight.

-

-

Hormone Analysis:

-

Separate plasma from the blood samples.

-

Measure plasma concentrations of estradiol and estrone using validated ELISA or RIA kits.

-

-

Data Analysis:

-

Compare the mean uterine weights between the treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

-

Compare the mean plasma estrogen concentrations between the groups.

-

A significant reduction in uterine weight and plasma estrogen levels in the this compound-treated groups compared to the androstenedione-only group indicates effective in vivo aromatase inhibition.

-

Disclaimer

The experimental protocols provided are for informational purposes and should be adapted and optimized based on specific laboratory conditions, available reagents, and animal welfare guidelines. All animal experiments must be conducted in accordance with institutional and national regulations and approved by an Institutional Animal Care and Use Committee (IACUC).

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Advantages and Disadvantages of Two In Vitro Assays in Evaluating Aromatase Activity: “A Cell-Based and a Cell-Free Assay” - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aromatase (CYP19A) Inhibitor Screening Kit (Fluorometric) | Abcam [abcam.com]

- 4. epa.gov [epa.gov]

- 5. Preclinical studies using the intratumoral aromatase model for postmenopausal breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Use of Animal Models for Cancer Chemoprevention Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jpionline.org [jpionline.org]

Application Notes and Protocols for In Vivo Study of Novel Nonsteroidal Aromatase Inhibitors

Topic: LY56110 In Vivo Study Design (using the general class of nonsteroidal aromatase inhibitors as a model)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aromatase inhibitors (AIs) are a cornerstone in the treatment of hormone receptor-positive breast cancer in postmenopausal women. These agents function by blocking the aromatase enzyme, which is responsible for the peripheral conversion of androgens to estrogens, thereby depriving hormone-sensitive tumors of their primary growth stimulus. Nonsteroidal AIs, such as letrozole and anastrozole, act through reversible competitive inhibition of the aromatase enzyme. This document provides a comprehensive guide for the in vivo study design of novel nonsteroidal aromatase inhibitors, using this compound as a representative compound. The protocols and methodologies described herein are based on established preclinical models for this class of drugs.

Mechanism of Action and Signaling Pathway

Nonsteroidal aromatase inhibitors are potent and selective blockers of the aromatase enzyme (cytochrome P450 19A1), which catalyzes the final step in estrogen biosynthesis—the conversion of androstenedione and testosterone to estrone (E1) and estradiol (E2), respectively. In postmenopausal women, the primary source of estrogen is the peripheral conversion of adrenal androgens in tissues such as adipose tissue. By inhibiting this process, these drugs significantly reduce circulating estrogen levels, leading to the suppression of estrogen receptor (ER)-positive breast cancer cell proliferation and tumor growth.

Resistance to aromatase inhibitors can develop through the activation of alternative signaling pathways that promote cell survival and proliferation independent of the estrogen receptor. Key among these are the HER2 (Human Epidermal Growth Factor Receptor 2) and MAPK (Mitogen-Activated Protein Kinase) pathways.

Application Notes and Protocols for Aromatase Inhibitors in Preclinical Research

Disclaimer: Information regarding the specific compound LY56110 is not available in the public domain. The following application notes and protocols are based on data from preclinical studies of other nonsteroidal aromatase inhibitors, such as letrozole and anastrozole. This information is intended to serve as a general guide for researchers, scientists, and drug development professionals working with aromatase inhibitors in a research setting.

Introduction

Aromatase inhibitors are a class of drugs that block the enzyme aromatase, which is responsible for the conversion of androgens to estrogens. In preclinical research, they are valuable tools for studying the role of estrogens in various physiological and pathological processes, including cancer, neuroscience, and reproductive biology. These notes provide an overview of dosage and administration considerations for the use of aromatase inhibitors in common animal models.

Preclinical Dosage and Administration of Aromatase Inhibitors

The appropriate dosage and administration route for aromatase inhibitors in preclinical studies can vary significantly depending on the animal model, the specific research question, and the compound being used. The following tables summarize dosages and administration methods for commonly used aromatase inhibitors in rodent models.

Table 1: Letrozole Dosage in Rodent Models

| Animal Model | Dosage | Administration Route | Study Focus | Reference |

| Mouse (C57BL/6J, female) | 2, 10, or 25 µg/kg/day | Oral | Ovarian stimulation and endometrial cancer | [1] |

| Mouse (Thy1-EGFP-M) | 1 mg/kg/day | Intraperitoneal injection | Synaptic plasticity | [2] |

| Rat (Sprague-Dawley, juvenile) | 0.05, 0.3, or 2.0 mg/kg/day | Oral gavage | Juvenile toxicity and reproductive development | [3] |

Table 2: Anastrozole Dosage in a Mouse Model

| Animal Model | Dosage | Administration Route | Study Focus | Reference |

| Mouse (nude, with MCF-7CA tumors) | Not specified | Not specified | Combination therapy with antiestrogens for breast cancer | [4] |

Experimental Protocols

Preparation of Letrozole for Injection

This protocol is adapted from a study investigating the effects of chronic aromatase inhibition on synaptic plasticity in mice.[2]

Materials:

-

Letrozole powder

-

Dimethyl sulfoxide (DMSO)

-

Saline (0.9% NaCl)

-

Sterile microcentrifuge tubes

-

Pipettes and sterile tips

-

Vortex mixer

Procedure:

-

Prepare a stock solution of letrozole by dissolving it in DMSO at a concentration of 3 mg/mL.

-

Vortex the solution until the letrozole is completely dissolved.

-

For each injection, dilute the stock solution 1:10 in sterile saline to a final concentration of 0.3 mg/mL. The final vehicle concentration will be 10% DMSO in saline.

-

Administer the solution via intraperitoneal injection at a volume that delivers a dose of 1 mg/kg.

Oral Administration of Letrozole in Mice

This protocol is based on a study examining the effect of letrozole on a mouse model of endometrial cancer.[1]

Materials:

-

Letrozole powder

-

Vehicle (e.g., 0.5% methylcellulose)

-

Sterile water

-

Oral gavage needles

-

Syringes

Procedure:

-

Prepare a suspension of letrozole in the chosen vehicle at the desired concentrations (e.g., 2, 10, and 25 µg/kg/day).

-

Ensure the suspension is homogenous by vortexing or stirring before each administration.

-

Administer the letrozole suspension orally to the mice using a gavage needle once daily.

Signaling Pathways and Experimental Workflows

Aromatase Inhibition and Estrogen Synthesis

The following diagram illustrates the mechanism of action of aromatase inhibitors in blocking the synthesis of estrogens.

Caption: Mechanism of Aromatase Inhibition.

Experimental Workflow for Preclinical Aromatase Inhibitor Studies

This diagram outlines a general workflow for conducting in vivo studies with aromatase inhibitors.

Caption: General Preclinical Study Workflow.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Chronic Aromatase Inhibition Attenuates Synaptic Plasticity in Ovariectomized Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. insights.inotiv.com [insights.inotiv.com]

- 4. The effect of combining aromatase inhibitors with antiestrogens on tumor growth in a nude mouse model for breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Analytical Detection of LY56110

These application notes provide a comprehensive guide for the detection and quantification of LY56110, a nonsteroidal aromatase inhibitor, in biological matrices. The protocols are intended for an audience of researchers, scientists, and drug development professionals.

Introduction

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the analysis of non-steroidal aromatase inhibitors using LC-MS/MS, providing an expected performance benchmark for a developed this compound assay.

| Parameter | Letrozole | Anastrozole | Expected Performance for this compound |

| Lower Limit of Quantification (LLOQ) | 0.3 - 1.0 ng/mL[1][2] | 0.05 - 6.0 ng/mL[3] | ~0.1 - 1.0 ng/mL |

| Linearity Range | 0.3 - 100 ng/mL[1][4] | 0.2 - 200 ng/mL | ~0.1 - 200 ng/mL |

| Accuracy (% Bias) | 97.43% to 105.17%[2] | Within ±15% | Within ±15% |

| Precision (% CV) | < 9.34%[2] | < 15% | < 15% |

| Recovery | 94.3% to 96.2%[4] | 81% to 109%[3] | > 80% |

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol describes a simple and rapid method for the extraction of this compound from plasma samples.

Materials:

-

Human plasma samples

-

This compound analytical standard

-

Internal Standard (IS) (e.g., a structurally similar compound not present in the sample, or a stable isotope-labeled this compound)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Microcentrifuge

Procedure:

-

Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

-

Spike with 10 µL of the internal standard working solution.

-

Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex for 30 seconds to ensure complete dissolution.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

This section details the instrumental parameters for the chromatographic separation and mass spectrometric detection of this compound.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source

Chromatographic Conditions (starting point for method development):

-

Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is recommended for good separation of small molecules.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Flow Rate: 0.3 mL/min.

-

Gradient:

-

0-0.5 min: 20% B

-

0.5-2.5 min: 20% to 80% B

-

2.5-3.0 min: 80% B

-

3.0-3.1 min: 80% to 20% B

-

3.1-5.0 min: 20% B (re-equilibration)

-

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

Mass Spectrometric Conditions (to be optimized for this compound):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

Precursor Ion (Q1): To be determined by infusing a standard solution of this compound. Based on its chemical formula (C17H12Cl2N2), the protonated molecule [M+H]+ would have an m/z of approximately 315.0.

-

Product Ions (Q3): To be determined by fragmentation of the precursor ion.

-

Collision Energy (CE): To be optimized for each MRM transition.

-

Other parameters (e.g., declustering potential, entrance potential, collision cell exit potential): To be optimized for maximum signal intensity.

Visualizations

Signaling Pathway of Aromatase Inhibitors

Caption: Aromatase inhibitor signaling pathway.

Experimental Workflow for this compound Analysis

Caption: Experimental workflow for this compound quantification.

References

- 1. akjournals.com [akjournals.com]

- 2. Development and validation of a rapid LC-MS/MS method to quantify letrozole in human plasma and its application to therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijpsonline.com [ijpsonline.com]

- 4. SPE–UPLC–MS/MS assay for determination of letrozole in human plasma and its application to bioequivalence study in healthy postmenopausal Indian women - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for LY56110 in Hormone Receptor-Positive Breast Cancer Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY56110 is a novel, non-steroidal aromatase inhibitor. Aromatase is a critical enzyme in the biosynthesis of estrogen, which plays a significant role in the proliferation of hormone receptor-positive (HR+) breast cancer cells. By inhibiting aromatase, this compound effectively reduces estrogen levels, thereby suppressing the growth of estrogen-dependent breast tumors. These application notes provide an overview of the use of this compound in preclinical breast cancer models, including its mechanism of action, and representative experimental protocols and data from similar non-steroidal aromatase inhibitors.

Disclaimer: Specific experimental data and optimized protocols for this compound are not publicly available at this time. The following data and protocols are based on studies of other non-steroidal aromatase inhibitors, such as letrozole and anastrozole, and should be adapted and optimized for this compound.

Mechanism of Action: Aromatase Inhibition

Aromatase, a cytochrome P450 enzyme, is responsible for the final step of estrogen biosynthesis, converting androgens (androstenedione and testosterone) into estrogens (estrone and estradiol). In postmenopausal women, the primary source of estrogen is the peripheral conversion of adrenal androgens by aromatase in tissues such as adipose tissue, muscle, and breast tissue, including the tumor microenvironment.

This compound, as a non-steroidal aromatase inhibitor, reversibly binds to the heme group of the aromatase enzyme, competitively inhibiting its activity. This leads to a significant reduction in circulating and local estrogen levels, thereby depriving HR+ breast cancer cells of the hormonal stimulation required for their growth and proliferation.

Signaling Pathways

The primary signaling pathway affected by this compound is the estrogen receptor (ER) signaling pathway. However, resistance to aromatase inhibitors can emerge through the activation of alternative signaling pathways. Understanding these pathways is crucial for developing combination therapies and overcoming resistance.

Data Presentation

The following tables summarize representative data from studies on non-steroidal aromatase inhibitors in preclinical breast cancer models. This data can serve as a benchmark for evaluating the efficacy of this compound.

Table 1: Representative In Vitro Efficacy of Non-Steroidal Aromatase Inhibitors

| Cell Line | Compound | IC50 (nM) for Aromatase Inhibition | IC50 (µM) for Cell Proliferation | Reference |

| MCF-7Ca | Letrozole | 1.9 | ~0.01 | [1] |

| MCF-7Ca | Anastrozole | ~10 | ~0.05 | [2] |

| MCF-7Ca | This compound | To be determined | To be determined |

MCF-7Ca: MCF-7 cells stably transfected with the aromatase gene.

Table 2: Representative In Vivo Efficacy of Non-Steroidal Aromatase Inhibitors in Xenograft Models

| Model | Compound | Dose | Tumor Growth Inhibition (%) | Reference |

| MCF-7Ca Xenograft | Letrozole | 10 µ g/day | >90 | [3] |

| MCF-7Ca Xenograft | Anastrozole | 100 µ g/day | ~80 | [3] |

| MCF-7Ca Xenograft | This compound | To be determined | To be determined |

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of this compound. These are generalized protocols and should be optimized for specific experimental conditions.

In Vitro Aromatase Inhibition Assay

This protocol is for determining the IC50 value of this compound for aromatase inhibition using a commercially available fluorometric assay kit.

Materials:

-

This compound

-

Aromatase inhibitor screening kit (e.g., from BioVision or similar)

-

Recombinant human aromatase

-

Fluorogenic substrate

-

NADPH regenerating system

-

Assay buffer

-

96-well black microplate

-

Microplate reader with fluorescence detection

Procedure:

-

Prepare serial dilutions of this compound in assay buffer. A typical concentration range to test would be from 0.01 nM to 100 µM.

-

Add 20 µL of each this compound dilution to the wells of a 96-well plate. Include wells for a positive control (e.g., letrozole) and a no-inhibitor control.

-

Add 50 µL of the aromatase enzyme solution to each well.

-

Incubate the plate at 37°C for 10 minutes.

-

Prepare the reaction mixture by adding the fluorogenic substrate and NADPH regenerating system to the assay buffer as per the kit instructions.

-

Add 30 µL of the reaction mixture to each well to start the reaction.

-

Immediately measure the fluorescence intensity (Ex/Em = 488/527 nm) in kinetic mode for 30-60 minutes at 37°C.

-

Calculate the rate of reaction for each concentration.

-

Determine the percent inhibition relative to the no-inhibitor control.

-

Plot the percent inhibition against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.

Cell Proliferation Assay (MTT Assay)

This protocol is for assessing the effect of this compound on the proliferation of hormone-dependent breast cancer cells (e.g., MCF-7Ca).

Materials:

-

MCF-7Ca cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

Androstenedione (substrate for aromatase)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well clear microplate

-

Microplate reader with absorbance detection

Procedure:

-

Seed MCF-7Ca cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

-

The next day, replace the medium with fresh medium containing 25 nM androstenedione and serial dilutions of this compound (e.g., 0.001 µM to 100 µM). Include a vehicle control.

-

Incubate the cells for 72-96 hours at 37°C in a 5% CO2 incubator.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the log concentration of this compound and determine the IC50 value.

In Vivo Xenograft Model

This protocol describes the use of an MCF-7Ca xenograft model in ovariectomized nude mice to evaluate the in vivo efficacy of this compound.

Materials:

-

Female ovariectomized athymic nude mice (4-6 weeks old)

-

MCF-7Ca cells

-

Matrigel

-

Androstenedione pellets or daily injections

-

This compound formulated for in vivo administration

-

Calipers for tumor measurement

Procedure:

-

Acclimate the mice for one week.

-

Implant a slow-release pellet of androstenedione (e.g., 0.1 mg/pellet, 60-day release) subcutaneously, or provide daily subcutaneous injections of androstenedione (100 µ g/day ).

-

Inject 5 x 10^6 MCF-7Ca cells mixed with Matrigel (1:1 ratio) subcutaneously into the flank of each mouse.

-

Monitor the mice for tumor formation.

-

When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (e.g., vehicle control, this compound at different doses).

-

Administer this compound daily via the desired route (e.g., oral gavage).

-

Measure tumor dimensions with calipers twice a week and calculate tumor volume using the formula: (Length x Width²) / 2.

-

Monitor the body weight of the mice twice a week as an indicator of toxicity.

-

Continue treatment for a predetermined period (e.g., 4-6 weeks) or until tumors in the control group reach a specified size.

-

At the end of the study, euthanize the mice, and harvest the tumors for further analysis (e.g., weight, immunohistochemistry for proliferation and apoptosis markers).

-

Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control.

Conclusion

This compound holds promise as a novel non-steroidal aromatase inhibitor for the treatment of HR+ breast cancer. The provided application notes and protocols, based on established methodologies for similar compounds, offer a framework for researchers to evaluate its preclinical efficacy. Further studies are required to establish the specific dose-response relationships and optimal therapeutic strategies for this compound.

References

Application Notes and Protocols for LY56110 in Western Blot Analysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing LY56110, a nonsteroidal aromatase inhibitor, in Western blot experiments. This document outlines the mechanism of action, relevant signaling pathways, and detailed protocols for analyzing protein expression changes upon treatment with this compound.

Introduction

This compound is a potent and selective nonsteroidal inhibitor of aromatase, the key enzyme responsible for the conversion of androgens to estrogens.[1] Aromatase, also known as cytochrome P450 Family 19 Subfamily A Member 1 (CYP19A1), plays a crucial role in the biosynthesis of estrogens. By inhibiting aromatase, this compound effectively reduces the levels of circulating estrogens. This mechanism of action makes it a valuable tool for studying estrogen-dependent signaling pathways, particularly in the context of cancer research, such as in estrogen receptor-positive (ER+) breast cancer.[2][3]

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects by binding to the heme group of the aromatase enzyme, thereby blocking its catalytic activity.[4] This leads to a significant reduction in estrogen production. In ER+ cells, estrogens bind to the estrogen receptor (ERα), leading to its dimerization, translocation to the nucleus, and subsequent activation of target genes that promote cell proliferation and survival.[2]

Treatment with an aromatase inhibitor like this compound is expected to decrease the expression or activation of proteins downstream of estrogen signaling. However, prolonged treatment or the development of resistance can lead to the activation of alternative survival pathways, such as the PI3K/Akt and MAPK/ERK pathways.[2][5] Therefore, Western blotting is an essential technique to elucidate the molecular effects of this compound and to identify potential mechanisms of resistance.

Aromatase and Estrogen Signaling Pathway

Caption: Simplified diagram of the aromatase-mediated estrogen signaling pathway and the inhibitory action of this compound.

Escape Pathways in Aromatase Inhibitor Resistance

Caption: Key alternative signaling pathways (PI3K/Akt and MAPK/ERK) that can be activated in response to aromatase inhibitor resistance.

Western Blot Protocols

The following protocols provide a general framework for performing Western blot analysis to assess the effects of this compound. Optimization may be required for specific cell lines and antibodies.

Experimental Workflow

References

- 1. Aromatase Antibody | Cell Signaling Technology [cellsignal.com]

- 2. Adaptive changes result in activation of alternate signaling pathways and acquisition of resistance to aromatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Molecular Action and Clinical Relevance of Aromatase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. New small‐molecule compound Hu‐17 inhibits estrogen biosynthesis by aromatase in human ovarian granulosa cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for LY56110 Immunoprecipitation

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY56110 is a nonsteroidal inhibitor of aromatase, the key enzyme responsible for estrogen biosynthesis. Aromatase, also known as cytochrome P450 19A1 (CYP19A1), catalyzes the conversion of androgens to estrogens.[1] This process is a critical step in the development and progression of estrogen receptor-positive (ER+) breast cancer.[2] By blocking aromatase, this compound reduces the levels of estrogen, thereby inhibiting the growth of hormone-dependent cancer cells. Understanding the interaction of this compound with aromatase and its downstream effects is crucial for drug development and cancer research.

Immunoprecipitation, specifically a chemical pulldown adaptation, is a powerful technique to isolate the target protein (aromatase) and its potential interacting partners from a complex biological mixture using the small molecule inhibitor (this compound) as bait. This method allows for the confirmation of drug-target engagement, the study of the drug's on- and off-target effects, and the elucidation of the molecular mechanisms of drug action.

This document provides a detailed protocol for the immunoprecipitation of aromatase using this compound, along with relevant signaling pathway information and comparative data for other aromatase inhibitors.

Principle of this compound Immunoprecipitation

The immunoprecipitation of a protein target using a small molecule inhibitor like this compound is based on the principle of affinity purification. In this "chemical pulldown" approach, a modified version of this compound, typically with a linker arm and a reactive group, is first immobilized onto a solid support, such as agarose or magnetic beads. This creates an affinity matrix.

When a cell lysate containing the target protein, aromatase, is incubated with these this compound-conjugated beads, the high-affinity interaction between this compound and the active site of aromatase leads to the selective capture of the enzyme. After a series of washing steps to remove non-specifically bound proteins, the aromatase, along with any stably associated proteins, is eluted from the beads. The eluted proteins can then be identified and quantified using various downstream analytical methods, such as Western blotting or mass spectrometry.

Signaling Pathway

Aromatase plays a pivotal role in the final step of estrogen synthesis, converting androgens like testosterone and androstenedione into estradiol and estrone, respectively. The expression of aromatase is regulated by various signaling pathways, including the prostaglandin E2 (PGE2) mediated pathway which involves cAMP and protein kinase A (PKA). This compound, as an aromatase inhibitor, directly blocks the enzymatic function of aromatase, thereby reducing estrogen levels and mitigating the downstream signaling that promotes the proliferation of estrogen-dependent cancer cells.

Quantitative Data

| Compound | Cell Line / System | IC50 (nM) | Reference |

| Letrozole | MCF-7aro monolayer cells | 50-100 | [3] |

| Letrozole | T-47Daro spheroid cells | 15-25 | [3] |

| Anastrozole | T-47Daro spheroid cells | 50 | [3] |

| Nimesulide Analog | SK-BR-3 breast cancer cells | 330 - 2680 (0.33 - 2.68 µM) | [4] |

Experimental Protocol: this compound Immunoprecipitation (Chemical Pulldown)

This protocol describes the procedure for capturing aromatase from cell lysates using this compound immobilized on beads.

Materials and Reagents

-

Cells: Aromatase-expressing cell line (e.g., MCF-7aro, T-47Daro, or other relevant cell lines).

-

This compound-conjugated beads: this compound chemically linked to agarose or magnetic beads (requires custom synthesis or commercial availability of a derivatized this compound).

-

Control beads: Unconjugated beads to control for non-specific binding.

-

Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitor cocktails.

-

Wash Buffer: Lysis buffer with a lower concentration of detergent (e.g., 0.1% NP-40).

-

Elution Buffer: 0.1 M glycine-HCl pH 2.5, or 2x Laemmli sample buffer for direct Western blot analysis.

-

Neutralization Buffer: 1 M Tris-HCl pH 8.5 (for glycine elution).

-

Phosphate-Buffered Saline (PBS)

-

BCA Protein Assay Kit

Experimental Workflow

Step-by-Step Methodology

1. Preparation of Cell Lysate a. Culture aromatase-expressing cells to ~80-90% confluency. b. Wash cells twice with ice-cold PBS. c. Add ice-cold Lysis Buffer to the cells and scrape to collect. d. Incubate the cell suspension on ice for 30 minutes with occasional vortexing. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Transfer the supernatant (cleared lysate) to a new pre-chilled tube. g. Determine the protein concentration of the lysate using a BCA assay.

2. Pre-clearing of Lysate (Optional but Recommended) a. To a sufficient volume of cleared lysate, add unconjugated control beads. b. Incubate for 1 hour at 4°C on a rotator. c. Pellet the beads by centrifugation (or using a magnetic rack) and transfer the supernatant to a new tube. This is the pre-cleared lysate.

3. Immunoprecipitation of Aromatase a. To 1-2 mg of pre-cleared cell lysate, add an appropriate amount of this compound-conjugated beads. b. As a negative control, add an equivalent amount of control beads to a separate aliquot of pre-cleared lysate. c. Incubate the lysate-bead mixtures overnight at 4°C on a rotator.

4. Washing a. Pellet the beads by centrifugation (e.g., 1,000 x g for 1 minute) or with a magnetic rack. b. Carefully aspirate and discard the supernatant. c. Resuspend the beads in 1 mL of ice-cold Wash Buffer. d. Repeat the pelleting and resuspension steps for a total of 3-5 washes to remove non-specifically bound proteins.

5. Elution

- For Western Blotting (Denaturing Elution): a. After the final wash, remove all supernatant. b. Add 50 µL of 2x Laemmli sample buffer directly to the beads. c. Boil the samples at 95-100°C for 5-10 minutes to elute and denature the proteins. d. Pellet the beads, and the supernatant containing the eluted proteins is ready for SDS-PAGE.

- For Mass Spectrometry (Non-denaturing Elution): a. After the final wash, add 50-100 µL of 0.1 M glycine-HCl (pH 2.5) to the beads. b. Incubate for 5-10 minutes at room temperature with gentle agitation. c. Pellet the beads and immediately transfer the eluate to a new tube containing 5-10 µL of Neutralization Buffer.

6. Downstream Analysis a. Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific for aromatase to confirm its successful pulldown. b. Mass Spectrometry: The eluted sample can be subjected to in-solution or in-gel digestion followed by LC-MS/MS analysis to identify aromatase and any co-precipitated proteins.

Troubleshooting

-

High Background: Increase the number of washes or the stringency of the wash buffer (e.g., increase salt concentration or use a stronger detergent). Ensure the pre-clearing step is performed.

-

Low Yield of Target Protein: Ensure the this compound is properly conjugated to the beads and that the cell line expresses sufficient levels of aromatase. Increase the amount of starting lysate or the incubation time.

-

No Target Protein Detected: Verify the expression of aromatase in the input lysate via Western blot. Confirm the activity of the this compound-conjugated beads.

Conclusion

This protocol provides a framework for the immunoprecipitation of aromatase using the small molecule inhibitor this compound. This technique is invaluable for validating drug-target interactions, exploring the proteomic consequences of aromatase inhibition, and furthering our understanding of estrogen-dependent cellular processes. Careful optimization of each step is essential for achieving high-quality, reproducible results.

References

- 1. Aromatase inhibitor - Wikipedia [en.wikipedia.org]

- 2. Structural and Functional Characterization of Aromatase, Estrogen Receptor, and Their Genes in Endocrine-Responsive and – Resistant Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Growth inhibition of estrogen receptor-positive and aromatase-positive human breast cancer cells in monolayer and spheroid cultures by letrozole, anastrozole, and tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of selective aromatase expression regulators in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for LY56110 in Functional Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction